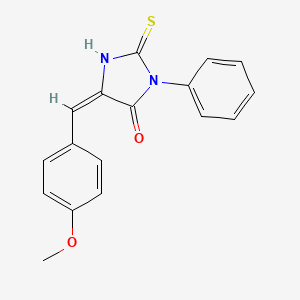

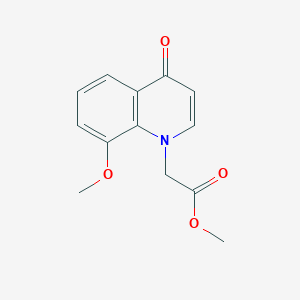

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as 5E-MBP-3P-3,5-DHI-4H-I-4-O, is an organic compound belonging to the imidazole family of heterocyclic compounds. It is a colorless solid with a melting point of 106-107°C and is soluble in many organic solvents. This compound has attracted considerable attention due to its potential applications in the fields of organic chemistry, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Thiohydantoins and Tautomerization : A study by Edward & Liu (1969) explored the structure and reactions of thiohydantoin compounds, revealing the existence of tautomers similar to "(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one". They showed that mono- and dibenzylation reactions could provide insights into the compound's chemical behavior, particularly focusing on sulfur reactions rather than nitrogen (Edward & Liu, 1969).

Crystal Structure Analysis : Hu & Chen (2015) conducted a study on a similar compound, analyzing its crystal structure and spectroscopic properties. This research highlighted the compound's molecular interactions, including weak intramolecular hydrogen bonds and π–π stacking, which are crucial for understanding its chemical and physical properties (Hu & Chen, 2015).

Applications in Catalysis

Lewis Acid Catalyzed Reactions : Bhattacharjya, Agasti, & Ramanathan (2006) investigated the synthesis of imidazolin-5-one derivatives through carbon-carbon bond formation catalyzed by Lewis acids. Their findings demonstrate the compound's utility in organic synthesis, offering a pathway for creating structurally diverse molecules under solvent-free conditions (Bhattacharjya et al., 2006).

Biological Activities

Antibacterial and Nematicidal Activities : A study by Srinivas, Nagaraj, & Reddy (2008) on methylene-bis-thiazolidinone derivatives, including those related to "this compound", showed potential antibacterial and nematicidal activities. This suggests the compound's derivatives could be explored for applications in agriculture and medicine (Srinivas et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one are cyclooxygenase-1, cyclooxygenase-2, proteinase-activated receptor 1, and vitamin K epoxide reductase . These targets play a crucial role in inflammation, pain sensation, and blood clotting processes.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to changes in the physiological processes controlled by these targets.

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation, pain sensation, and blood clotting. By inhibiting cyclooxygenase-1 and cyclooxygenase-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain . By inhibiting proteinase-activated receptor 1 and vitamin K epoxide reductase, it affects the coagulation cascade, potentially reducing blood clotting .

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation and pain due to decreased prostaglandin production, and potentially reduced blood clotting due to its effects on the coagulation cascade .

Propriétés

IUPAC Name |

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-14-9-7-12(8-10-14)11-15-16(20)19(17(22)18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,22)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVSDYCWRPBVAF-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine](/img/structure/B2679392.png)

![N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2679395.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate](/img/structure/B2679396.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)

![4-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2679404.png)

![{1-[3-(2-Methoxyphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2679409.png)

![3-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B2679412.png)